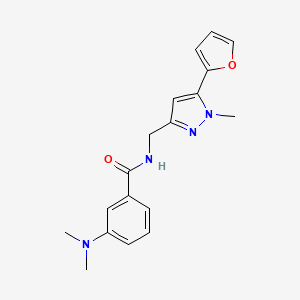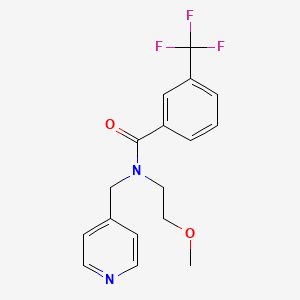
1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid is a heterocyclic compound that features a naphthalene ring fused to a pyrazole ring with two carboxylic acid groups at the 3 and 4 positions
準備方法
The synthesis of 1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid typically involves the condensation of naphthalene derivatives with pyrazole precursors under specific reaction conditions. One common method includes the use of naphthalene-2-carboxaldehyde and hydrazine derivatives, followed by cyclization and oxidation steps. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
化学反応の分析
1-(Naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the naphthalene ring, using reagents such as halogens, alkylating agents, and nucleophiles.
Condensation: The carboxylic acid groups can participate in condensation reactions with alcohols or amines to form esters or amides.
科学的研究の応用
1-(Naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid has been explored for its applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are investigated for therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes, due to its unique electronic properties.
作用機序
The mechanism of action of 1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby influencing cellular pathways and physiological processes.
類似化合物との比較
1-(Naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid can be compared with other similar compounds, such as:
Naphthalene derivatives: Compounds like naphthalene-2-carboxylic acid and naphthalene-1,8-dicarboxylic acid share structural similarities but differ in their chemical reactivity and applications.
Pyrazole derivatives: Compounds like 1-phenyl-3,5-dicarboxypyrazole and 1-methyl-3,4-dicarboxypyrazole have similar pyrazole cores but differ in their substituents and resulting properties.
Triazole derivatives: Compounds like naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate exhibit similar structural motifs but with different heterocyclic rings and functional groups, leading to distinct applications and reactivity
特性
IUPAC Name |
1-naphthalen-2-ylpyrazole-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14(19)12-8-17(16-13(12)15(20)21)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCYPCVLYKCPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C=C(C(=N3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2837756.png)
![2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2837761.png)

![2-[1-(thiophen-2-yl)-2-[4-(trifluoromethoxy)benzenesulfonamido]ethoxy]ethan-1-ol](/img/structure/B2837764.png)

![(E)-2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2837766.png)
![2-[3-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2837767.png)
![2-{4-[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]PIPERAZINE-1-CARBONYL}-1,3-BENZOTHIAZOLE HYDROCHLORIDE](/img/structure/B2837768.png)
![2-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2837771.png)
![N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2837773.png)


![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2837777.png)
